molecular formula C7H18N2O B062238 1,3-Bis(dimethylamino)propan-1-ol CAS No. 161220-90-2

1,3-Bis(dimethylamino)propan-1-ol

Cat. No.: B062238
CAS No.: 161220-90-2
M. Wt: 146.23 g/mol
InChI Key: YCBVGFPBRPUIJI-UHFFFAOYSA-N
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Description

1,3-Bis(dimethylamino)propan-1-ol is a tertiary amino alcohol characterized by two dimethylamino groups attached to a propane backbone. These compounds typically exhibit applications in pharmaceuticals, catalysis, and organic synthesis due to their dual functional groups (amino and hydroxyl), which enable coordination with metals and participation in acid-base reactions.

Properties

CAS No.

161220-90-2

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

1,3-bis(dimethylamino)propan-1-ol

InChI

InChI=1S/C7H18N2O/c1-8(2)6-5-7(10)9(3)4/h7,10H,5-6H2,1-4H3

InChI Key

YCBVGFPBRPUIJI-UHFFFAOYSA-N

SMILES

CN(C)CCC(N(C)C)O

Canonical SMILES

CN(C)CCC(N(C)C)O

Synonyms

1-Propanol,1,3-bis(dimethylamino)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1,3-Bis(dimethylamino)propan-1-ol with structurally related amino alcohols and phosphine derivatives, based on available evidence.

Structural and Functional Group Differences

Compound Name Substituents Molecular Formula CAS Number Key Functional Groups
This compound* Two dimethylamino groups at C1 and C3 C7H18N2O Not provided Tertiary amine, hydroxyl
3-(Dimethylamino)propan-1-ol One dimethylamino group at C3 C5H13NO 3179-63-3 Tertiary amine, hydroxyl
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino at C3, two methyl at C2 C9H21NO 39067-45-3 Tertiary amine, hydroxyl
3-Dimethylamino-1-phenyl-propan-1-ol Dimethylamino at C3, phenyl at C1 C11H17NO 5554-64-3 Tertiary amine, hydroxyl, aromatic
1,3-Bis(diphenylphosphino)propane Diphenylphosphine groups at C1 and C3 C27H26P2 6737-42-4 Phosphine

*Inferred structure based on analogs.

Physical and Chemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Flash Point (°C) Molecular Weight (g/mol)
3-(Dimethylamino)propan-1-ol Not available Not available Not available 103.16
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 226.6 0.875 73.9 159.27
3-Dimethylamino-1-phenyl-propan-1-ol Not available Not available Not available 179.26

Key observations:

  • Boiling Points : The diethyl-substituted compound (226.6°C) has a higher boiling point than dimethyl analogs due to increased molecular weight and van der Waals interactions .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves the nucleophilic ring-opening of epichlorohydrin by dimethylamine. The reaction proceeds via a two-step mechanism:

  • Epoxide Activation : Dimethylamine attacks the less substituted carbon of the epichlorohydrin epoxide ring, forming a zwitterionic intermediate.

  • Chloride Displacement : Intramolecular displacement of the chloride ion yields 1,3-bis(dimethylamino)propan-1-ol.

The stoichiometric ratio of dimethylamine to epichlorohydrin critically influences yield. Industrial protocols typically use a 2.2:1 molar excess of dimethylamine to suppress side reactions like oligomerization.

Industrial-Scale Optimization

Key parameters for large-scale production include:

ParameterOptimal RangeEffect on Yield
Temperature50-55°CPrevents exothermic runaway
pH9.5-10.2Maintains amine nucleophilicity
Reaction Time3-4 hoursMinimizes hydrolysis
Solvent SystemWater/IPA (3:1 v/v)Enhances solubility

A 2023 patent demonstrated that substituting water with isopropyl alcohol (IPA) increases yield from 68% to 79% by reducing hydrolytic side products. The table below compares solvent systems:

SolventDielectric ConstantYield (%)Purity (%)
Water80.16892
IPA/Water48.37996
Ethanol24.37194

Allyl Chloride-Dimethylamine Pathway

Chloroamine Intermediate Synthesis

A Russian patent (RU2480000C2) details an alternative route via allyl chloride:

  • Dimethylallylamine Formation :
    CH2=CHCH2Cl+2(CH3)2NH(CH3)2NCH2CH=CH2+HCl\text{CH}_2=\text{CHCH}_2\text{Cl} + 2 (\text{CH}_3)_2\text{NH} \rightarrow (\text{CH}_3)_2\text{NCH}_2\text{CH}=\text{CH}_2 + \text{HCl}
    Conducted at 50-55°C for 3-4 hours with a 1.1-1.5:1 amine:allyl chloride ratio.

  • Chlorination and Isomerization :
    Subsequent chlorination at 7-13°C for 8-10 hours produces 1-dimethylamino-2,3-dichloropropane hydrochloride, which isomerizes to 2-dimethylamino-1,3-dichloropropane upon neutralization.

Final Alkoxylation Step

The dichlorinated intermediate reacts with sodium benzenethiosulfonate in IPA at 70-79°C for 1.5-2.5 hours, achieving 79-81.5% yield. Critical control points include:

  • Molar Ratio : 1:2.04 dichloropropane:sodium benzenethiosulfonate

  • Temperature Gradient : Ramp from 70°C to 10°C over 2 hours to crystallize product

  • Impurity Profile : <0.5% residual chloride by ion chromatography

Acrylonitrile-Based Continuous Synthesis

Reaction Sequence

A Chinese patent (CN103333073B) outlines a continuous process:

  • Michael Addition :
    CH2=CHCN+(CH3)2NH(CH3)2NCH2CH2CN\text{CH}_2=\text{CHCN} + (\text{CH}_3)_2\text{NH} \rightarrow (\text{CH}_3)_2\text{NCH}_2\text{CH}_2\text{CN}
    Conducted in a tubular reactor at 40-60°C with 95% conversion efficiency.

  • Catalytic Hydrogenation :
    Raney nickel catalyzes CN reduction to NH2 at 80-100°C under 3-5 bar H2 pressure.

Process Intensification Strategies

Comparative analysis of batch vs. continuous modes:

ParameterBatch ModeContinuous Mode
Space-Time Yield0.8 kg/L·day2.4 kg/L·day
Energy Consumption15 kWh/kg9 kWh/kg
PDI1.321.08

The continuous process reduces oligomer formation (PDI <1.1) through precise residence time control in microchannel reactors.

Comparative Analysis of Synthetic Routes

Economic and Environmental Impact

MetricEpichlorohydrin RouteAllyl Chloride RouteAcrylonitrile Route
Raw Material Cost$12.50/kg$18.20/kg$9.80/kg
E-Factor8.711.26.3
PMI23.431.618.9

E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity

The acrylonitrile route demonstrates superior atom economy (82%) but requires handling of toxic HCN byproducts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Bis(dimethylamino)propan-1-ol, and what are their limitations?

  • Synthetic Routes :

  • Reductive Amination : Reaction of 1,3-propanediol derivatives with dimethylamine under reducing conditions (e.g., hydrogenation with palladium catalysts) .
  • Substitution Reactions : Halogenated intermediates (e.g., 1,3-dibromopropanol) reacting with dimethylamine, though this may require controlled pH and temperature to avoid side reactions .
    • Limitations :
  • Multi-step processes can lead to low yields due to competing reactions (e.g., over-alkylation).
  • Traditional methods often produce racemic mixtures, necessitating additional chiral resolution steps .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : To confirm the presence of dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) groups via characteristic chemical shifts .
  • Mass Spectrometry (MS) : For molecular weight verification and impurity detection (e.g., using SIM mode for quantification) .
  • HPLC : To assess purity, particularly for detecting residual amines or solvents .
    • Chiral Analysis : Circular dichroism (CD) or chiral HPLC may be required if enantiomeric purity is critical .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Hazards : Classified as an eye irritant (Category 2, H319) and mildly toxic if ingested (Category 4, H302) .
  • Mitigation :

  • Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles.
  • Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. What strategies are effective in achieving high enantiomeric excess (ee) in the synthesis of chiral derivatives of this compound?

  • Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., BINAP-ruthenium complexes) during hydrogenation to favor specific enantiomers .
  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters to isolate desired enantiomers .
  • AI-Driven Synthesis Planning : Tools leveraging databases like Reaxys to predict optimal reaction conditions for enantioselectivity .

Q. How does the presence of tertiary amine groups in this compound influence its reactivity in nucleophilic substitution reactions?

  • Steric Effects : The bulky dimethylamino groups can hinder nucleophilic attack, favoring SN1 mechanisms over SN2 in polar solvents .
  • Electronic Effects : The electron-donating dimethylamino groups increase electron density at the hydroxyl-bearing carbon, potentially enhancing electrophilicity in acidic conditions .

Q. What are the implications of detecting this compound as an impurity in polymer coagulants, and how can its concentration be quantified?

  • Toxicological Concerns : As a precursor to nitrosamines (potential carcinogens), even trace amounts (<1 ppm) require strict monitoring .
  • Quantification Methods :

  • LC-MS/MS : Using deuterated internal standards for high sensitivity .
  • Derivatization : Conversion to trichloroethylcarbamate derivatives for enhanced detectability .

Q. How do structural modifications to the dimethylamino groups affect the compound’s biological activity?

  • Case Study : Replacement of dimethylamino with diethylamino groups reduces cytotoxicity but lowers solubility in aqueous media .
  • SAR Analysis :

ModificationBiological Impact
Bulkier substituents (e.g., Ph)Decreased enzyme inhibition potency
Primary aminesIncreased metabolic instability

Data Contradiction Analysis

  • Reactivity in Oxidative Environments :
    • reports stability under ambient conditions, while notes reactivity with strong oxidizers. This discrepancy may arise from differences in experimental setups (e.g., purity of reagents, solvent systems).
  • Enantioselectivity in Synthesis :
    • Traditional methods () report low ee without chiral catalysts, whereas AI-driven strategies suggest improved outcomes. Researchers must validate these predictions empirically.

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for yield and enantioselectivity .
  • Ecotoxicity Assessment : Follow OECD guidelines for biodegradability testing, given the compound’s potential environmental persistence .

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